

LY-195448: A Technical Guide to its Chemical Profile and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY-195448

Cat. No.: B10752209

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

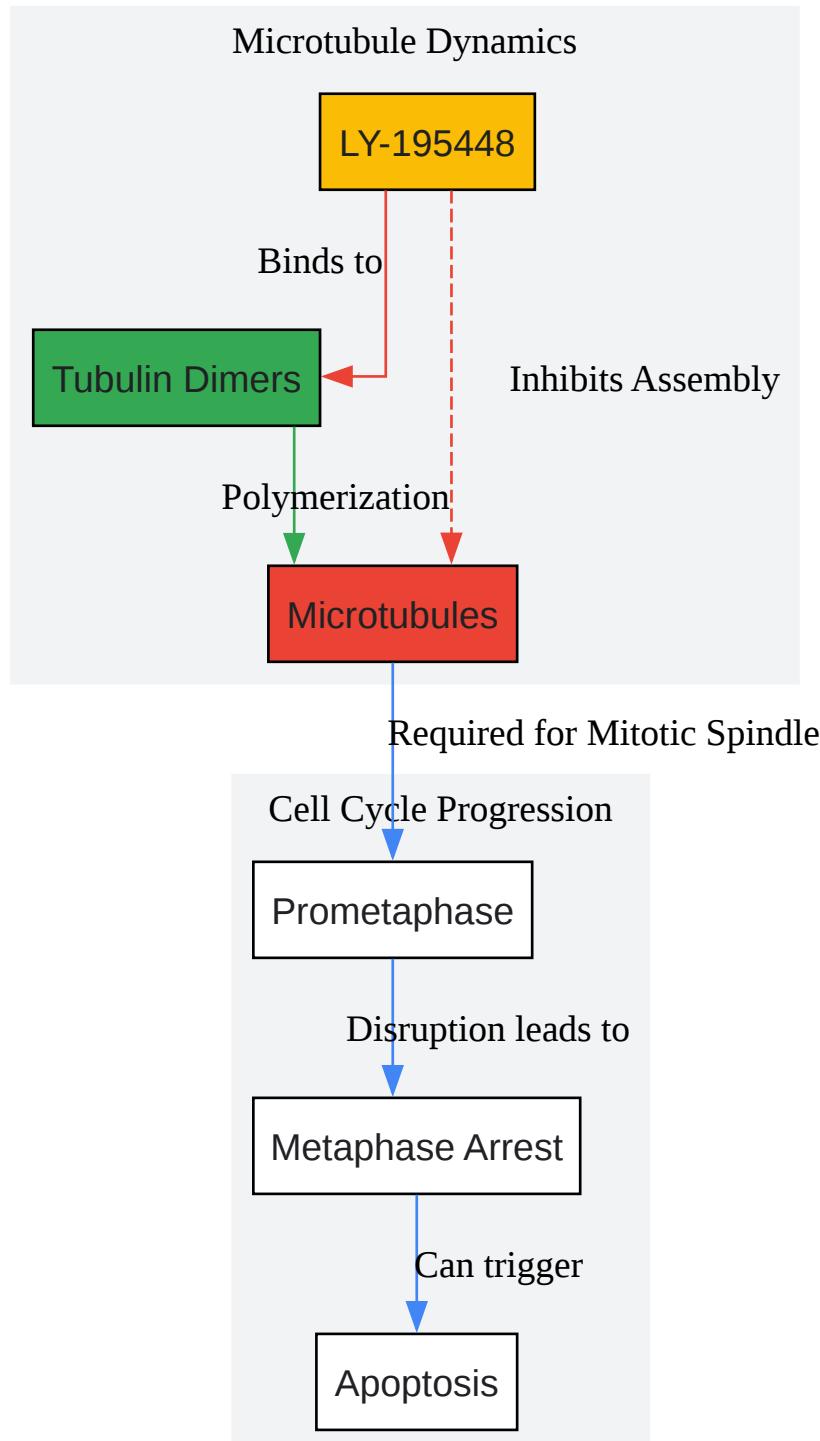
This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of **LY-195448**, an experimental anti-tumor agent. The information is intended to support research and development efforts in the fields of oncology and cell biology.

Chemical Structure and Properties

LY-195448, also known by its chemical name 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide, is a small molecule with potential therapeutic applications.^[1] Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of **LY-195448**

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₂	[1] [2]
Molecular Weight	326.43 g/mol	[1] [2]
IUPAC Name	4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide	[1]
CAS Number	111974-80-2	[1]
SMILES String	CC(C) (CCc1ccc(cc1)C(=O)N)NC-- INVALID-LINK--O	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	


Mechanism of Action: Inhibition of Microtubule Assembly

LY-195448 exerts its cytotoxic effects by directly interfering with microtubule dynamics, a critical process for cell division. The compound inhibits microtubule assembly, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest at the metaphase stage, specifically in prometaphase.[\[2\]](#)

This mechanism of action is initiated by the direct binding of **LY-195448** to tubulin, the protein subunit of microtubules. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for the segregation of chromosomes during mitosis.[\[2\]](#) The consequences of this inhibition at a cellular level include a noticeable reduction in the number of microtubules. The remaining microtubules often appear kinked and curled, particularly towards the cell periphery.[\[2\]](#)

The disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing the cell from progressing to anaphase and leading to a prolonged mitotic arrest. This sustained

arrest can ultimately trigger apoptosis (programmed cell death), contributing to the compound's anti-tumor activity.

[Click to download full resolution via product page](#)

Signaling pathway of **LY-195448**'s mechanism of action.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of **LY-195448** and its effects on microtubule dynamics and cell proliferation.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule structures within cells, enabling the assessment of the effects of compounds like **LY-195448**.

Materials:

- Mammalian cells cultured on sterile glass coverslips
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS with 0.1% Tween 20)
- Primary antibody against α -tubulin
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- Cell Culture and Treatment: Seed cells on coverslips and treat with desired concentrations of **LY-195448** for the appropriate duration. Include a vehicle-treated control group.
- Fixation: Gently wash the cells with PBS and then fix using either paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

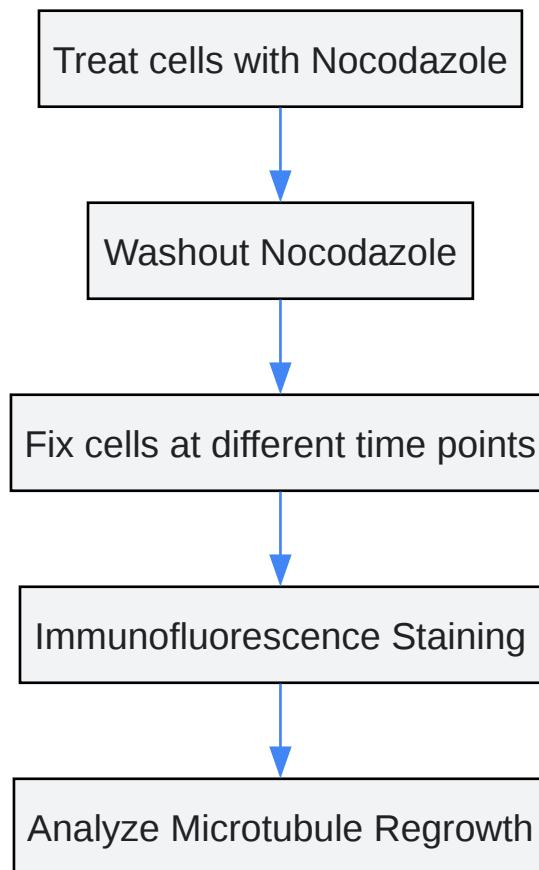
- Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.
- Blocking: Wash with PBS and then incubate in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Incubate the coverslips with the primary anti- α -tubulin antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
- Secondary Antibody Incubation: Wash three times with PBS containing 0.1% Tween 20 (PBST). Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Counterstaining: Wash three times with PBST. Incubate with DAPI solution for 5 minutes to stain the nuclei.
- Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope.

[Click to download full resolution via product page](#)

Experimental workflow for immunofluorescence staining.

Microtubule Reassembly Assay

This assay is used to assess the rate of microtubule regrowth following depolymerization, providing insight into the inhibitory effects of a compound on microtubule dynamics.


Materials:

- Cultured cells
- Nocodazole (or another microtubule-depolymerizing agent)

- Cell culture medium
- Fixation and immunofluorescence staining reagents (as described in Protocol 3.1)

Procedure:

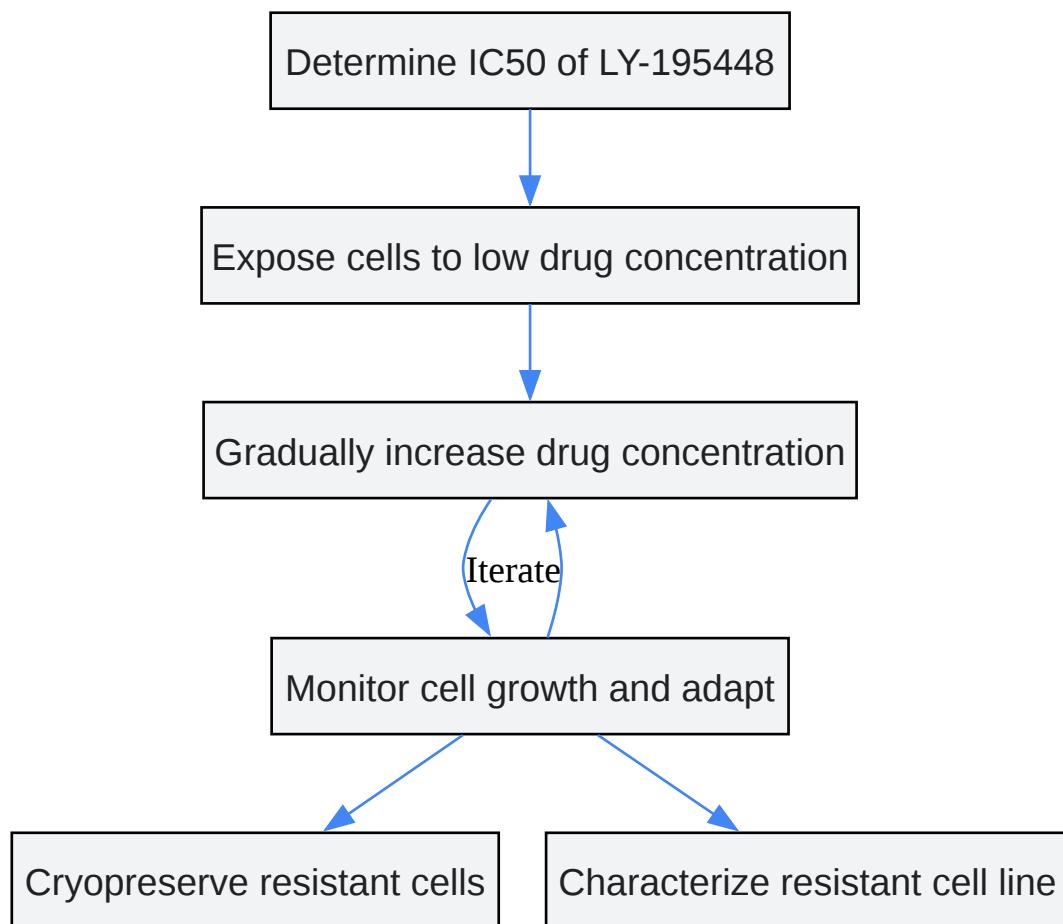
- Depolymerization: Treat cells with a concentration of nocodazole sufficient to depolymerize the microtubule network (e.g., 10 μ M) for a period of 1-4 hours.
- Washout: Remove the nocodazole-containing medium and wash the cells several times with warm, drug-free medium to initiate microtubule reassembly.
- Time-Course Fixation: At various time points after washout (e.g., 0, 1, 5, 15, and 30 minutes), fix separate sets of cells.
- Immunofluorescence Staining: Perform immunofluorescence staining for α -tubulin as described in Protocol 3.1 to visualize the extent of microtubule regrowth at each time point.
- Analysis: Compare the rate and extent of microtubule reassembly in cells treated with **LY-195448** (administered during the washout phase) to control cells.

[Click to download full resolution via product page](#)

Workflow for the microtubule reassembly assay.

Generation of Drug-Resistant Cell Lines

This protocol describes a general method for developing cell lines with acquired resistance to a cytotoxic agent, which can be used to study mechanisms of resistance.


Materials:

- Parental cancer cell line
- **LY-195448**
- Cell culture medium and supplements
- Cell culture flasks and plates

- Cryopreservation medium

Procedure:

- Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of **LY-195448** for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
- Initial Exposure: Begin by continuously exposing the parental cell line to a low concentration of **LY-195448** (e.g., the IC10 or IC20).
- Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of **LY-195448** in the culture medium. This is typically done in a stepwise manner, allowing the cells to recover and resume growth at each new concentration.
- Monitoring and Maintenance: Regularly monitor the cells for signs of toxicity and proliferation. Maintain the cultures by passaging them as they reach confluence.
- Cryopreservation: At each successful step of increased resistance, cryopreserve a batch of cells. This provides a backup at various resistance levels.
- Characterization: Once a desired level of resistance is achieved (often several-fold higher than the parental IC50), the resistant cell line should be characterized to confirm the resistance phenotype and investigate the underlying mechanisms.

[Click to download full resolution via product page](#)

Logical relationship in generating drug-resistant cell lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [LY-195448: A Technical Guide to its Chemical Profile and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10752209#ly-195448-chemical-structure-and-properties\]](https://www.benchchem.com/product/b10752209#ly-195448-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com